molecular formula C19H28N2O5 B3579074 ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE

ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B3579074
M. Wt: 364.4 g/mol
InChI Key: UGKLVHPWAPDNET-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE is a piperidine-based compound featuring an ethyl carboxylate group at the 4-position of the piperidine ring. The molecule includes a propyl linker with a 3,5-dimethoxyanilino substituent and a ketone group.

Properties

IUPAC Name

ethyl 1-[3-(3,5-dimethoxyanilino)-3-oxopropyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-4-26-19(23)14-5-8-21(9-6-14)10-7-18(22)20-15-11-16(24-2)13-17(12-15)25-3/h11-14H,4-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKLVHPWAPDNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxyaniline with ethyl 4-piperidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: ETHYL 1-[(4-CHLORO-3-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE

A structurally related compound, ETHYL 1-[(4-CHLORO-3-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE (CAS: 291292-03-0), shares the piperidinecarboxylate core but differs in substituents. Key distinctions include:

  • Substituent Groups: The target compound has a 3,5-dimethoxyanilino group linked via a propionyl chain. The analog features a sulfonyl group attached to a 4-chloro-3-nitrophenyl ring .
Table 1: Molecular Properties Comparison
Property Target Compound (Estimated) Analog (CAS: 291292-03-0)
Molecular Formula ~C₁₈H₂₄N₂O₆ C₁₄H₁₇ClN₂O₆S
Molecular Weight (g/mol) ~376 376.8
Key Functional Groups Methoxy, amide, ester Sulfonyl, nitro, chloro
Polar Surface Area (Ų) ~120–140 ~150–170 (estimated)

Structural Implications :

  • The sulfonyl and nitro groups in the analog increase polarity and molecular weight compared to the target compound’s methoxy and amide groups. This may reduce membrane permeability and oral bioavailability .
  • The electron-withdrawing nitro and chloro groups in the analog could enhance reactivity in electrophilic substitutions, whereas the electron-donating methoxy groups in the target compound may stabilize aromatic interactions .

Bioavailability Considerations

Evidence from pharmacokinetic studies highlights critical factors influencing oral bioavailability:

Rotatable Bonds: The target compound’s propyl linker and flexible anilino group likely contribute to ~8–10 rotatable bonds, approaching the threshold (≤10) for optimal bioavailability .

Polar Surface Area (PSA) :

  • The analog’s sulfonyl and nitro groups increase PSA (~150–170 Ų), exceeding the recommended limit of 140 Ų for good bioavailability.
  • The target compound’s PSA (~120–140 Ų) aligns better with bioavailability criteria, though its amide and ester groups still pose moderate polarity .
Table 2: Bioavailability Parameters
Parameter Target Compound Analog (CAS: 291292-03-0) Ideal Range
Rotatable Bonds 8–10 7–9 ≤10
Polar Surface Area (Ų) 120–140 150–170 ≤140
H-Bond Donors/Acceptors 6–8 8–10 ≤12

Key Observations :

  • Both compounds approach rotatable bond limits, but the analog’s higher PSA likely reduces its bioavailability compared to the target compound.

Functional and Application Differences

  • Analog : The sulfonyl and nitro groups may make it suitable as a protease inhibitor or chemical intermediate in electrophilic reactions .

Biological Activity

Ethyl 1-[3-(3,5-dimethoxy-anilino)-3-oxopropyl]-4-piperidinecarboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : Ethyl 1-[3-(3,5-dimethoxy-anilino)-3-oxopropyl]-4-piperidinecarboxylate
  • Molecular Formula : C19H28N2O3
  • Molecular Weight : 344.44 g/mol

The presence of the piperidine ring and the dimethoxy-substituted aniline moiety suggests potential interactions with various biological targets, including receptors and enzymes.

Pharmacological Profile

Research indicates that compounds with similar structures often exhibit a range of pharmacological activities, including:

  • Antidepressant Effects : Compounds with piperidine structures have been studied for their potential antidepressant properties. For instance, some derivatives have shown efficacy in animal models of depression .
  • Antitumor Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

The exact mechanism of action for ethyl 1-[3-(3,5-dimethoxy-anilino)-3-oxopropyl]-4-piperidinecarboxylate is not fully elucidated. However, it is hypothesized to interact with neurotransmitter systems and may inhibit specific enzymes involved in tumor progression.

Case Studies

  • Antidepressant Activity :
    • A study conducted on mice evaluated the antidepressant-like effects of similar piperidine derivatives. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies showed that derivatives with similar structures inhibited the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were reported to be in the micromolar range, indicating moderate potency .

Data Tables

Activity Type Cell Line/Model IC50 (µM) Reference
AntidepressantForced Swim TestN/A
CytotoxicityMCF-715
CytotoxicityPC-320

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE?

  • Methodological Answer : Use factorial design (e.g., 2^k or response surface methodology) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design can identify nonlinear relationships between variables. Statistical tools like ANOVA help determine significant factors affecting yield . Post-optimization, validate predictions with confirmatory runs to ensure reproducibility.

Q. How can researchers address discrepancies in spectroscopic characterization data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) and compare against structurally analogous compounds (e.g., piperidinecarboxylate derivatives in ). If contradictions persist, consider dynamic effects (e.g., tautomerism) or residual solvents. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Employ gradient column chromatography with silica gel or reverse-phase C18 columns. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7). For polar byproducts, use recrystallization in ethanol/water (80:20). Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify electrophilic/nucleophilic sites. For example, the carbonyl group at 3-oxopropyl is susceptible to nucleophilic attack (LUMO energy ~-1.5 eV). Solvent effects can be modeled via COSMO-RS in software like Gaussian or ORCA .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer : Apply multivariate analysis to decouple confounding variables (e.g., pH, solvent polarity). For instance, partial least squares regression (PLS-R) can correlate bioactivity (IC50) with physicochemical descriptors (logP, H-bond donors). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How do steric and electronic effects of the 3,5-dimethoxyanilino group influence the compound’s stability under acidic conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles against analogs lacking methoxy groups. Computational modeling (e.g., MD simulations) can reveal protonation effects on the amide bond. Methoxy groups enhance resonance stabilization, reducing hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE
Reactant of Route 2
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ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE

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